molecular formula C6H13Cl2N3O B1315242 (R)-2-Amino-3-(1H-imidazol-4-yl)propan-1-ol dihydrochloride CAS No. 75614-84-5

(R)-2-Amino-3-(1H-imidazol-4-yl)propan-1-ol dihydrochloride

Cat. No. B1315242
CAS RN: 75614-84-5
M. Wt: 214.09 g/mol
InChI Key: FRCAFNBBXRWXQA-ZJIMSODOSA-N
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Description

“®-2-Amino-3-(1H-imidazol-4-yl)propan-1-ol dihydrochloride” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The preparation of 2-mercaptoimidazoles from a-amino ketones or aldehyde and potassium thiocyanate or alkylisothiocyanates is a common method for the synthesis of imidazoles .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . The sulphur can readily be removed by a variety of oxidative method to give the desired imidazoles .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Chemical Properties

  • Protic Hydroxylic Ionic Liquids Synthesis : This compound was synthesized and used to produce hydroxylic ionic liquids with nitrogenous centers. These ionic liquids showed characteristics like low glass transition temperatures and high conductivity, useful in various chemical processes (Shevchenko et al., 2017).

  • Synthesis of Novel Compounds for Antifungal Activity : It was used in synthesizing new compounds evaluated for their antifungal activity against various strains, including Candida albicans and Aspergillus fumigatus (Chevreuil et al., 2007).

  • Anticancer Agents Synthesis : Researchers synthesized derivatives of this compound for potential use as anticancer agents. These derivatives exhibited significant to good anticancer activity in vitro (Rashid et al., 2012).

Medicinal Chemistry and Pharmacology

  • Inhibitor of Farnesyl Protein Transferase : The compound was part of a study that investigated its derivatives as inhibitors of farnesyl protein transferase, demonstrating significant antitumor effects in vivo (Venet et al., 2003).

  • Corrosion Inhibitors in Steel : Derivatives of this compound were synthesized and characterized as potential corrosion inhibitors for mild steel, an application relevant in materials science (Srivastava et al., 2017).

Other Applications

  • Electrophysiological Activity in Cardiology : Certain derivatives were studied for their electrophysiological activity as selective class III agents, showing potential in cardiac arrhythmia treatment (Morgan et al., 1990).

properties

IUPAC Name

(2R)-2-amino-3-(1H-imidazol-5-yl)propan-1-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O.2ClH/c7-5(3-10)1-6-2-8-4-9-6;;/h2,4-5,10H,1,3,7H2,(H,8,9);2*1H/t5-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCAFNBBXRWXQA-ZJIMSODOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(CO)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@H](CO)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00487231
Record name (+)-beta-Aminoimidazole-4-propanol dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00487231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Amino-3-(1H-imidazol-4-yl)propan-1-ol dihydrochloride

CAS RN

75614-84-5
Record name (+)-beta-Aminoimidazole-4-propanol dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00487231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Amino-3-(1H-imidazol-4-yl)propan-1-ol dihydrochloride
Reactant of Route 2
(R)-2-Amino-3-(1H-imidazol-4-yl)propan-1-ol dihydrochloride
Reactant of Route 3
(R)-2-Amino-3-(1H-imidazol-4-yl)propan-1-ol dihydrochloride
Reactant of Route 4
(R)-2-Amino-3-(1H-imidazol-4-yl)propan-1-ol dihydrochloride
Reactant of Route 5
(R)-2-Amino-3-(1H-imidazol-4-yl)propan-1-ol dihydrochloride
Reactant of Route 6
(R)-2-Amino-3-(1H-imidazol-4-yl)propan-1-ol dihydrochloride

Citations

For This Compound
1
Citations
CM Marson, CJ Matthews, SJ Atkinson… - Journal of Medicinal …, 2015 - ACS Publications
A novel series of potent chiral inhibitors of histone deacetylase (HDAC) is described that contains an oxazoline capping group and a N-(2-aminophenyl)-benzamide unit. Among several …
Number of citations: 58 pubs.acs.org

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